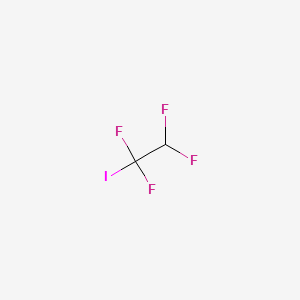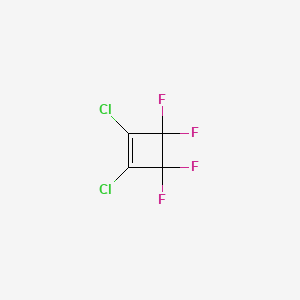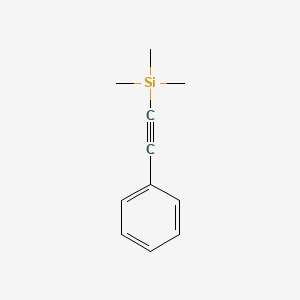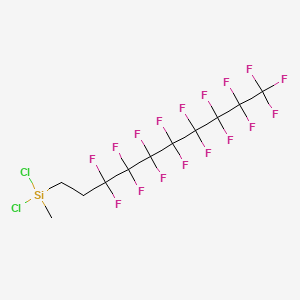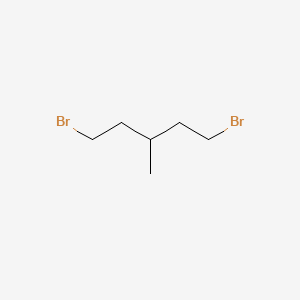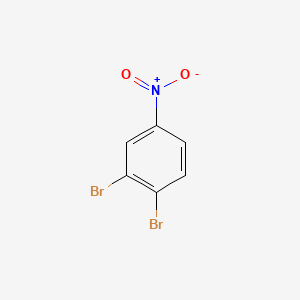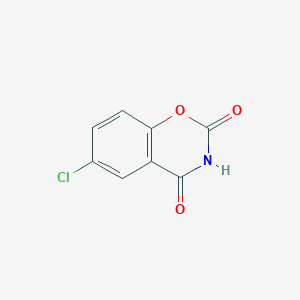
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione
概要
説明
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is a complex organic compound. It contains a total of 48 bonds, including 26 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide .
Synthesis Analysis
The synthesis of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione involves the formation of multiple bonds and rings. The molecule contains 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide .Molecular Structure Analysis
The molecular structure of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is characterized by a total of 48 bonds. It has 26 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic (thio-) carbamate, and 1 imide . The molecular weight is 367.82398 g/mol .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione are likely to involve the various bonds and functional groups present in the molecule. These include the multiple bonds, double bonds, aromatic bonds, six-membered rings, ten-membered ring, aliphatic ester, aromatic (thio-) carbamate, and imide .科学的研究の応用
Antimycobacterial Properties
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione and its derivatives have shown promising antimycobacterial properties. Several studies have synthesized various derivatives of this compound, demonstrating significant in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. The antimycobacterial activity of these compounds tends to increase with the hydrophobicity and electron-withdrawing ability of the substituents on the phenyl ring. For example, the replacement of the oxo group by a thioxo group at position 4 has led to improved activity against M. tuberculosis and M. kansasii (Waisser et al., 2000), (Waisser et al., 2001), (Waisser et al., 2003).
Crystal Structure Analysis
The compound's crystal structure has been extensively analyzed to understand its three-dimensional network organization. These studies contribute to the understanding of molecular interactions and packing patterns, which are essential in drug design and synthesis. The analysis of 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, for example, revealed insights into different weak interactions and their role in forming one-dimensional helical arrangements and three-dimensional architectures (Pogoda et al., 2018).
Antifungal Activity
Some derivatives of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione have been evaluated for their antifungal properties. These evaluations are crucial for exploring the potential of these compounds in treating fungal infections. However, the results showed a decrease in antifungal activity after certain modifications, underscoring the importance of structural considerations in drug effectiveness (Skála et al., 2009).
Polymerization and Thermal Decomposition
The compound has also been studied in the context of polymer science, particularly concerning its thermal decomposition and polymerization properties. These studies are relevant for material science and engineering applications. For instance, the thermal decomposition of derivatives of this compound leads to highly condensed cross-linked polymers with high thermal stability, which could be useful in various industrial applications (Loughran, 1970).
Quantum Molecular Similarity Approach
A quantum molecular similarity approach has been applied to study the antimycobacterial activity of substituted benzoxazines. This innovative approach uses fragment self-similarity measures as molecular descriptors, providing a more universal model for theoretical QSAR (Quantitative Structure-Activity Relationship) models. This methodology helps in predicting and enhancing the activity of these compounds against mycobacterial strains. The study illustrates the effectiveness of replacing the oxo group with a thioxo group in enhancing the antimycobacterial activity of these compounds (Gallegos et al., 2004).
Safety And Hazards
特性
IUPAC Name |
6-chloro-1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPYRXDUHFORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946924 | |
| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione | |
CAS RN |
24088-81-1 | |
| Record name | 6-Chloro-isatoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

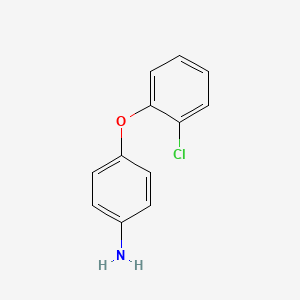
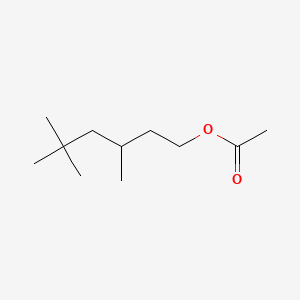
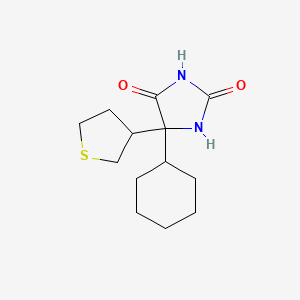
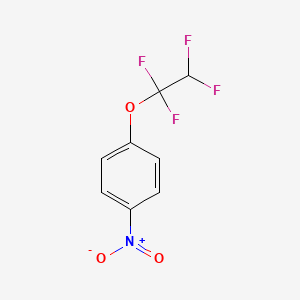
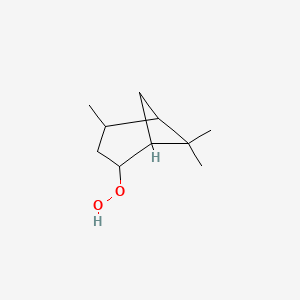
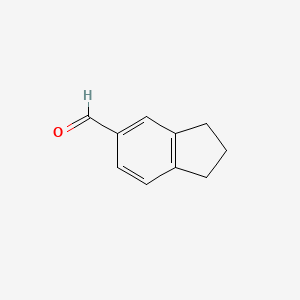
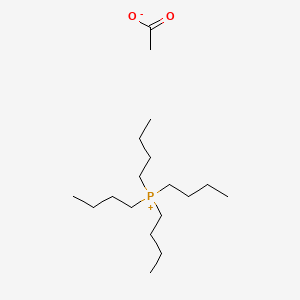
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B1583186.png)
